molecular formula C24H25N3O2S B2971772 2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034575-67-0

2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2971772
CAS No.: 2034575-67-0
M. Wt: 419.54
InChI Key: KVVULFVAOCIBOR-UHFFFAOYSA-N
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Description

The compound 2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (hereafter referred to as the target compound) features a pyrrolo[3,2-d]pyrimidinone core substituted with three distinct groups:

  • Isobutylthio at position 2
  • 2-Methoxybenzyl at position 3
  • Phenyl at position 7

This heterocyclic scaffold is associated with diverse pharmacological activities, including enzyme inhibition (e.g., myeloperoxidase (MPO) inhibition, as seen in analogs like AZD4831 ).

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-(2-methylpropylsulfanyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-16(2)15-30-24-26-21-19(17-9-5-4-6-10-17)13-25-22(21)23(28)27(24)14-18-11-7-8-12-20(18)29-3/h4-13,16,25H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVULFVAOCIBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3OC)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolopyrimidine core, followed by the introduction of the isobutylthio, methoxybenzyl, and phenyl groups through various substitution reactions. Key steps may include:

    Cyclization reactions: to form the pyrrolopyrimidine core.

    Nucleophilic substitution: to introduce the isobutylthio group.

    Aromatic substitution: to attach the methoxybenzyl and phenyl groups.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Batch or continuous flow reactors: for efficient reaction control.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The isobutylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrolopyrimidine core can be reduced under specific conditions.

    Substitution: The methoxybenzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, Grignard reagents.

Major Products:

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced pyrrolopyrimidine derivatives.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound 2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic molecule belonging to the pyrrolopyrimidine class, which is known for diverse biological activities and potential therapeutic applications. Due to its unique structure, which features a pyrrolopyrimidine core with substituents, it is of interest for scientific research.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry The compound serves as a building block in the synthesis of complex molecules.

Biology It is used in studying interactions with biological macromolecules.

Medicine It is investigated for its potential as a therapeutic agent for various diseases.

Industry It is explored for the development of new materials or catalysts.

Potential mechanisms of action

The mechanism of action of this compound involves interaction with molecular targets and pathways:

  • Enzyme inhibition The compound binds to and inhibits certain enzymes.
  • Receptor modulation It interacts with cellular receptors to modulate their activity.
  • Signal transduction pathways It affects intracellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting various intracellular signaling pathways.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound’s pyrrolo[3,2-d]pyrimidinone core distinguishes it from analogs with thieno[3,2-d]pyrimidinone (e.g., compounds 12, 3a–b, and 13 from ) or pyrido[1,2-a]pyrimidinone cores (). Core modifications influence electronic properties, solubility, and binding interactions. Key comparisons include:

Compound Class Core Structure Key Substituents Synthesis Yield (%) Melting Point (°C)
Target Compound Pyrrolo[3,2-d]pyrimidinone Isobutylthio, 2-methoxybenzyl, phenyl N/A N/A
Thieno[3,2-d]pyrimidinones Thieno[3,2-d]pyrimidinone Methoxyphenyl, methyl, hydroxy () 48–61 148–304
Pyrido[1,2-a]pyrimidinones Pyrido[1,2-a]pyrimidinone Piperazinyl, benzodioxolyl () N/A N/A

Key Observations:

  • Thieno-pyrimidinones () exhibit lower yields (48–61%) compared to typical pyrrolo-pyrimidinone syntheses, which may reflect differences in reaction pathways .
  • The 2-methoxybenzyl group in the target compound is unique; analogs in use simpler alkyl or aryl substituents (e.g., methyl or methoxyphenyl).

Pharmacological Analog: AZD4831

The closest pharmacological analog is AZD4831 (), a pyrrolo[3,2-d]pyrimidinone derivative with:

  • Thioxo group at position 2
  • 2-(1-aminoethyl)-4-chlorobenzyl substituent
Property Target Compound AZD4831
Core Structure Pyrrolo[3,2-d]pyrimidinone Pyrrolo[3,2-d]pyrimidinone
Key Substituents Isobutylthio, 2-methoxybenzyl Thioxo, 4-chlorobenzyl
Pharmacological Role Not reported Covalent MPO inhibitor
Pharmacokinetics N/A Rapid absorption, long half-life

Implications:

  • AZD4831’s 4-chlorobenzyl substituent likely contributes to target binding specificity, whereas the target’s 2-methoxybenzyl group could modulate solubility or metabolic stability.

Substituent Effects on Physicochemical Properties

highlights pyrimidinone derivatives with methylthio groups (e.g., 2-(methylthio)pyrimidin-4(3H)-one), which are structurally simpler than the target’s isobutylthio group. Larger alkylthio groups (e.g., isobutyl) may increase steric hindrance but improve metabolic stability by resisting oxidation.

Biological Activity

The compound 2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₂₁H₂₃N₃OS
  • Molecular Weight : 373.49 g/mol
  • Structural Features : The compound features a pyrrolopyrimidine core with an isobutylthio group and a methoxybenzyl substituent, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that pyrrolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action :
    • These compounds often act by inhibiting key enzymes involved in cancer cell metabolism or by inducing apoptosis in malignant cells.
    • Molecular docking studies suggest that they may interact with targets such as the folate receptor (FR) and various kinases.
  • Case Study :
    • A study demonstrated that a related pyrrolopyrimidine compound significantly inhibited the growth of folate receptor α-expressing Chinese hamster ovary cells, indicating potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrrolopyrimidine derivatives have also been explored extensively.

  • In Vitro Studies :
    • Compounds were tested against RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The results showed that certain derivatives exhibited potent anti-inflammatory effects by reducing pro-inflammatory cytokine production.
    • For example, compounds 3a, 4b, and 8e demonstrated significant inhibition of inflammatory markers .
  • Molecular Mechanisms :
    • The anti-inflammatory action is believed to involve the inhibition of cyclooxygenase (COX) enzymes and modulation of Toll-like receptors (TLR), which play crucial roles in the inflammatory response.

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, pyrrolopyrimidine derivatives have shown promise in other areas:

  • Antiviral Activity : Some studies suggest potential efficacy against viral infections, including influenza .
  • Antioxidant Properties : The ability to scavenge free radicals has been noted, contributing to their therapeutic potential in oxidative stress-related conditions.

Summary of Biological Activities

Activity TypeCompound TestedCell Line/ModelResult
AnticancerPyrrolopyrimidine DerivativeCHO cells (FR α-expressing)Significant growth inhibition
Anti-inflammatoryVarious DerivativesRAW264.7 cellsPotent reduction in cytokine levels
AntiviralPyrrolopyrimidine DerivativeInfluenza Virus ModelPromising antiviral activity
AntioxidantPyrrolopyrimidine DerivativeVarious In Vitro ModelsEffective free radical scavenging

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